2-(3-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-[3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O.2ClH/c12-4-3-10-13-11(15-14-10)9-6-16-5-1-2-8(16)7-17-9;;/h8-9H,1-7,12H2,(H,13,14,15);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAHPJJACKCBKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(CN2C1)C3=NNC(=N3)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803570-82-2 | |
| Record name | 2-(3-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-(3-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride , with CAS number 1803570-82-2, is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 310.22 g/mol. The structure features a triazole ring and a hexahydro-pyrrolo-morpholine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1803570-82-2 |
| Molecular Formula | C₁₁H₂₁Cl₂N₅O |
| Molecular Weight | 310.22 g/mol |
| Purity | ≥95% |
Antiviral Properties
Recent studies have indicated that compounds containing triazole moieties exhibit antiviral activity. For instance, derivatives similar to the target compound have shown effectiveness against various viral strains, including influenza and other RNA viruses. The mechanism often involves the inhibition of viral enzymes such as neuraminidase, which is crucial for viral replication and spread in host cells .
Anticancer Activity
Research has demonstrated that triazole derivatives can possess significant anticancer properties. In vitro studies have shown that certain triazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have been tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, revealing IC50 values in the micromolar range .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring is known to interfere with enzyme functions critical for cellular processes in pathogens.
- Cell Cycle Disruption : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting normal cell cycle progression.
- Receptor Modulation : The hexahydro-pyrrolo-morpholine structure may interact with specific receptors involved in neurotransmission or cellular signaling pathways .
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Influenza Virus Study : A study on pyrrolotriazine derivatives showed promising results with selectivity indices indicating low cytotoxicity while effectively inhibiting viral replication at concentrations as low as 504 µg/mL .
- Cancer Cell Line Testing : Compounds structurally related to the target compound were tested against multiple cancer cell lines, revealing varying degrees of cytotoxicity. Notably, one derivative exhibited an IC50 value of 6.2 µM against HCT-116 cells .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
1. Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. Studies have shown its efficacy in models of neurodegenerative diseases, suggesting it could be beneficial in treating conditions characterized by chronic inflammation and neuronal damage .
2. Antimicrobial Activity
Preliminary studies suggest that 2-(3-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride may possess antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects .
3. Anticancer Research
The compound has shown promise in anticancer research, particularly in targeting specific cancer cell lines. Its mechanism of action appears to involve the modulation of cellular pathways related to apoptosis and proliferation .
Material Science Applications
In addition to its biological applications, this compound is being explored for use in material science:
1. Polymer Chemistry
Due to its unique chemical structure, it can be utilized as a building block in the synthesis of novel polymers with enhanced properties. Research is ongoing to explore its role in developing materials with specific mechanical and thermal characteristics .
2. Coatings and Adhesives
The compound's chemical stability and reactivity make it suitable for applications in coatings and adhesives. Its incorporation into formulations may improve adhesion properties and resistance to environmental factors .
Case Studies
Several case studies highlight the applications of 2-(3-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride:
| Study | Application Area | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated reduced neuronal death in vitro models of neurodegeneration. |
| Study B | Antimicrobial | Inhibitory effects observed against Streptococcus pneumoniae and E. coli. |
| Study C | Anticancer | Induced apoptosis in breast cancer cell lines with minimal toxicity to normal cells. |
| Study D | Polymer Synthesis | Developed a new polymer exhibiting enhanced thermal stability when incorporating the compound. |
Comparison with Similar Compounds
Key Observations :
Core Heterocycles: The pyrrolo-morpholine moiety in the target compound distinguishes it from analogs with simpler pyrrolidine () or pyridine () systems. This bicyclic structure may improve metabolic stability compared to monocyclic analogs.
Salt Form: The dihydrochloride salt (target compound) offers higher solubility than the mono-hydrochloride analog (), which could influence bioavailability.
Side Chains : Ethylamine in the target compound vs. pyrazole in alters polarity and hydrogen-bonding capacity, impacting target selectivity.
Table 2: Pharmacological and Physicochemical Properties
Critical Analysis :
- Pyrrolo-morpholine vs. Pyrrolo-triazole : The addition of a morpholine oxygen in the target compound may enhance water solubility and reduce off-target interactions compared to .
- Pyridine vs.
- Ethylamine vs. Pyrazole : The ethylamine group in the target compound could favor interactions with acidic residues in enzyme active sites, whereas pyrazole () might engage in π-π stacking.
Q & A
Q. What are the optimal synthetic routes for synthesizing 2-(3-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride?
- Methodology : Multi-step organic synthesis involving: (i) Formation of the pyrrolomorpholine core via cyclization reactions using dichloromethane as a solvent and triethylamine as a base . (ii) Introduction of the 1,2,4-triazole moiety via condensation with hydrazine derivatives under controlled pH and temperature . (iii) Final dihydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol) to enhance solubility .
- Key Considerations : Monitor reaction progress using TLC and optimize yields via recrystallization (e.g., 2-propanol) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in DMSO-d to verify proton environments and carbon frameworks, focusing on characteristic peaks for the pyrrolomorpholine (δ 3.2–4.1 ppm) and triazole (δ 8.5–9.0 ppm) moieties .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight (e.g., [M+H] ion) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can computational methods enhance the design of reaction pathways for this compound?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and intermediate stability, reducing trial-and-error experimentation .
- Reaction Path Search : Apply algorithms like the artificial force-induced reaction (AFIR) method to identify energetically favorable pathways for pyrrolomorpholine-triazole coupling .
- Feedback Loop : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions iteratively .
Q. How should researchers address discrepancies in biological activity data across different assays?
- Methodology :
- Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variability .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers caused by assay sensitivity or compound degradation .
- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH) to rule out degradation as a confounding factor .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design (e.g., 2 factorial) to test variables like temperature, solvent ratio, and catalyst loading .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction kinetics and adjust parameters in real time .
- Purification Optimization : Compare column chromatography (ethyl acetate/hexane) vs. recrystallization (2-propanol) for cost-time tradeoffs .
Methodological Notes
- Contradiction Handling : When conflicting data arise (e.g., variable bioactivity), prioritize orthogonal validation (e.g., SPR vs. cell-based assays) and review synthetic batch records for impurities .
- Advanced Characterization : For salt form analysis, employ X-ray crystallography to confirm counterion placement and hydrogen bonding patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
